molecular formula C7H10N2O3S B1280450 2-Amino-6-methoxybenzenesulfonamide CAS No. 393089-40-2

2-Amino-6-methoxybenzenesulfonamide

Cat. No.: B1280450
CAS No.: 393089-40-2
M. Wt: 202.23 g/mol
InChI Key: PVRQFJDFKCFILC-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring

Mechanism of Action

Target of Action

2-Amino-6-methoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active sites of their target enzymes and inhibit their function . This inhibition disrupts the synthesis of folic acid, which in turn affects the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects multiple biochemical pathways. The most significant of these is the folate pathway , which is responsible for the production of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the folate pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound, like other sulfonamides, influence its bioavailability and therapeutic efficacy. Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, due to the disruption of folic acid synthesis and, consequently, DNA production . This makes sulfonamides effective antibacterial agents. They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Biochemical Analysis

Biochemical Properties

2-Amino-6-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with carbonic anhydrase, a zinc-containing metalloenzyme, by forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme’s active site . This interaction is crucial for the inhibition of the enzyme’s activity, which can have therapeutic implications in conditions such as glaucoma and certain types of cancer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of enzymes such as carbonic anhydrase, leading to a decrease in enzymatic activity . This inhibition is achieved through the formation of coordination bonds and hydrogen bonds, which stabilize the enzyme-inhibitor complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for its efficacy. This compound is relatively stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents or prolonged light exposure . Long-term studies have shown that this compound can maintain its activity over extended periods, although its effects on cellular function may diminish over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion from the body . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound are essential for its therapeutic action and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins to modulate cellular functions . The precise localization of this compound is critical for its activity and effectiveness in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxybenzenesulfonamide typically involves the chlorosulfonation of 2-methoxyaniline followed by the reaction with ammonia. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of dyes and pigments

Comparison with Similar Compounds

  • 2-Amino-6-methoxybenzothiazole
  • 2-Amino-6-methoxybenzoic acid
  • 2-Amino-6-methoxybenzamide

Comparison: 2-Amino-6-methoxybenzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, the presence of the sulfonamide group enhances its ability to inhibit certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-6-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRQFJDFKCFILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463343
Record name Benzenesulfonamide, 2-amino-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393089-40-2
Record name Benzenesulfonamide, 2-amino-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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